molecular formula C14H17N B8618557 N-ethyl-tetrahydrocarbazole

N-ethyl-tetrahydrocarbazole

Cat. No. B8618557
M. Wt: 199.29 g/mol
InChI Key: LXUXLQWNCNGZIB-UHFFFAOYSA-N
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Patent
US08604219B2

Procedure details

70 g of 9-ethyl-1,2,3,4-tetrahydrocarbazole was charged along with 3.5 g of filtered wet catalyst obtained from above batch (2 wt % on dry basis) and 35 ml o-xylene. The content were heated under a slow current of nitrogen to achieve 200° C. liquid temperature and maintained for 15 hour to get GC conversion of 82% 9-ethyl carbazole and 17% 9-ethyl-tetrahydrocarbazole. Further, 0.3 g fresh 5%-Pd-carbon (50% moisture) was added at this stage and the reaction was maintained at 200° C. for further 6 hours to get 99% conversion. The reaction mass was then filtered to remove the catalyst and the filtrate was concentrated under reduced pressure to get 67.9 g crude product with GC purity of 98.4%. Filtered catalyst was further recycled three times by adding fresh 5% Pd-c catalyst, 10% of initial catalyst loading to achieve higher conversion.
Quantity
70 g
Type
reactant
Reaction Step One
[Compound]
Name
filtered wet catalyst
Quantity
3.5 g
Type
catalyst
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:15]2[CH2:14][CH2:13][CH2:12][CH2:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2]>CC1C=CC=CC=1C>[CH2:1]([N:3]1[C:15]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2].[CH2:1]([N:3]1[C:15]2[CH2:14][CH2:13][CH2:12][CH2:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2]

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
C(C)N1C2=CC=CC=C2C=2CCCCC12
Name
filtered wet catalyst
Quantity
3.5 g
Type
catalyst
Smiles
Step Two
Name
Quantity
35 mL
Type
solvent
Smiles
CC=1C=CC=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The content were heated under a slow current of nitrogen
CUSTOM
Type
CUSTOM
Details
to achieve 200° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 15 hour
Duration
15 h

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%
Name
Type
product
Smiles
C(C)N1C2=CC=CC=C2C=2CCCCC12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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